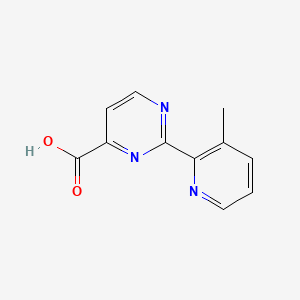
2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process generally involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for industrial applications, making it a likely candidate for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the inhibition of specific enzymes.
Medicine: It is being investigated for its potential as an anti-fibrotic agent.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine-4-carboxylic acid: A simpler analog with similar structural features but lacking the pyrimidine ring.
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic framework and have been studied for their pharmacological activities.
Uniqueness
What sets 2-(3-Methylpyridin-2-yl)pyrimidine-4-carboxylic acid apart is its dual-ring structure, which combines the properties of both pyridine and pyrimidine
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-(3-methylpyridin-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7-3-2-5-12-9(7)10-13-6-4-8(14-10)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
LOLJNVRBSVIBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


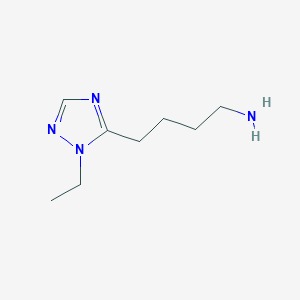
![3-[2-(Methylamino)ethyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B15311312.png)
![7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B15311318.png)

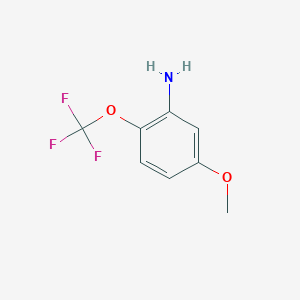

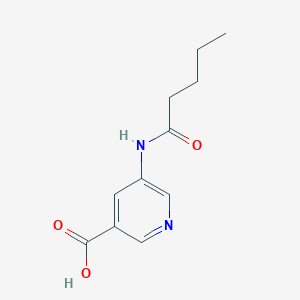
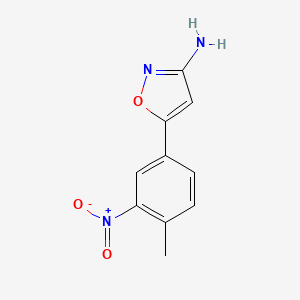
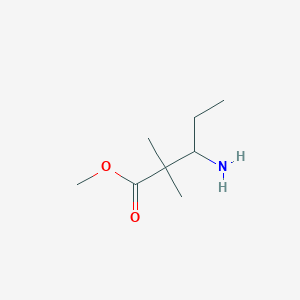
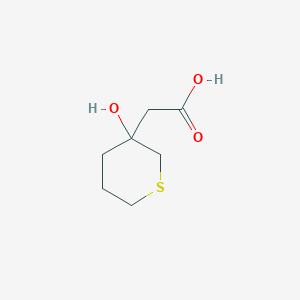
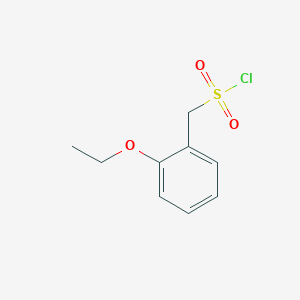
![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B15311402.png)

